1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI00036838 involves the condensation of 5-acetylindolin-2-one with 1-(2,2-dimethylhydrazineyl)propylidene. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of BI00036838 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
BI00036838 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
BI00036838 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Employed in cell-based assays to investigate cell cycle progression, checkpoint regulation, and cell division.
Medicine: Potential therapeutic applications in targeting diseases related to kinase dysregulation, such as cancer.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mechanism of Action
BI00036838 exerts its effects by inhibiting the activity of DYRK1B, a kinase involved in various cellular processes. The compound binds to the active site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways and cellular functions regulated by DYRK1B, leading to altered cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
GW416981X: Another kinase inhibitor targeting cyclin-dependent kinases.
THZ531: Inhibits cyclin-dependent kinases involved in transcription regulation.
GW814408X: Targets aurora kinase C, involved in cell division.
VE-822: Inhibits ataxia telangiectasia and Rad3-related protein kinase.
CCT244747: Inhibits checkpoint kinase 1 and 2.
Uniqueness
BI00036838 is unique in its specificity for DYRK1B, making it a valuable tool for studying this particular kinase. Its distinct chemical structure and selective inhibition profile set it apart from other kinase inhibitors, providing insights into the role of DYRK1B in cellular processes .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone |
InChI |
InChI=1S/C15H19N3O2/c1-5-12(17-18(3)4)14-11-8-10(9(2)19)6-7-13(11)16-15(14)20/h6-8,16,20H,5H2,1-4H3 |
InChI Key |
WOFHCVQMHGTWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN(C)C)C1=C(NC2=C1C=C(C=C2)C(=O)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.